Thiophene-3-carbaldehyde oxime

Coordination Chemistry Ligand Design Metal Complex Synthesis

Researchers requiring consistent monodentate coordination for structure-activity studies face isomer-dependent chelation risks with generic thiophene aldoximes. Thiophene-3-carbaldehyde oxime (CAS 42466-50-2) solves this via exclusive N-donor binding, eliminating sulfur participation. - **Predictable stoichiometry**: Yields [MX2(3TCOH)4] for Co/Ni/Cu chlorides; unique [CuBr2(3TCOH)2] model system. - **Quality control**: Melting point 121-122 °C enables rapid identity verification without advanced instrumentation. - **Application-ready**: Direct scaffold for antifungal metallodrug candidates (Candida/Aspergillus spp.).

Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
Cat. No. B15051526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-3-carbaldehyde oxime
Molecular FormulaC5H5NOS
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESC1=CSC=C1C=NO
InChIInChI=1S/C5H5NOS/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3-
InChIKeyCPCZUXSHORSJIZ-UTCJRWHESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene-3-carbaldehyde Oxime: Specifications & Procurement Profile


Thiophene-3-carbaldehyde oxime (CAS: 42466-50-2) is a heterocyclic aldoxime with the molecular formula C5H5NOS and a molecular weight of 127.16 g/mol . This compound features a thiophene ring with an oxime substituent at the 3-position and exists as a crystalline solid with a melting point of 121–122 °C . The compound is commercially available in research-grade purity (typically 98%) and is primarily utilized as a versatile building block in organic synthesis and as a ligand in coordination chemistry .

Why the 3-Position Oxime Is Not Interchangeable with 2-Isomer


Procurement decisions for thiophene aldoximes are highly sensitive to the position of the oxime substituent on the heterocyclic ring. The 3-position substitution fundamentally alters the electronic distribution, steric accessibility, and coordination behavior compared to the 2-position isomer [1]. Critically, oximes with the functional group located in the 2-position can engage the heteroatom (sulfur) in chelation, forming bidentate coordination modes; in contrast, the 3-substituted analog (3TCOH) coordinates exclusively as a monodentate ligand through the oxime nitrogen atom without sulfur participation [1]. This fundamental difference in coordination chemistry produces distinct metal complex stoichiometries and geometries, rendering substitution inappropriate for applications requiring predictable ligand behavior. Generic substitution without experimental validation therefore risks compromised complexation efficiency and altered biological activity profiles.

Quantitative Differentiation: 3-Carbaldehyde Oxime vs. Analogs


Monodentate N-Donor Coordination vs. Bidentate Chelation Potential

Thiophene-3-carboxaldoxime (3TCOH) coordinates exclusively as a monodentate ligand through the nitrogen atom of the oxime moiety, with the oxime functional group remaining protonated in all characterized metal complexes [1]. This contrasts fundamentally with heterocyclic oximes bearing the oxime group in the 2-position, where the proximity of the heteroatom enables bidentate N,S-chelation or N,O-chelation modes [1]. The monodentate coordination of 3TCOH produces consistent octahedral [MX2(3TCOH)4] complexes with cobalt(II), nickel(II), and copper(II) chlorides and bromides, with the sole exception of CuBr2 which forms a [CuBr2(3TCOH)2] species [1].

Coordination Chemistry Ligand Design Metal Complex Synthesis

Anomalous CuBr2 Stoichiometry: 2:1 vs. 4:1 Ligand-Metal Ratio

In a systematic study of thiophene-3-carboxaldoxime (3TCOH) complexation with first-row transition metal halides, a distinct metal-specific stoichiometric divergence was observed exclusively for copper(II) bromide [1]. While all other metal-halide combinations (CoCl2, CoBr2, NiCl2, NiBr2, CuCl2) yielded complexes with a 4:1 ligand-to-metal ratio ([MX2(3TCOH)4]), the reaction with CuBr2 produced a 2:1 complex, [CuBr2(3TCOH)2] [1]. This divergence is attributable to the unique electronic configuration and ligand-field preferences of Cu(II) in combination with the softer bromide ligand.

Copper Coordination Chemistry Transition Metal Complexes Halide Ligands

Antifungal Activity of Metal Complexes vs. Free Ligand

Metal complexes derived from thiophene-3-carboxaldoxime (3TCOH) and its related thiosemicarbazone and semicarbazone ligands have been evaluated for antifungal activity against three clinically relevant strains: Candida albicans, Candida glabrata, and Aspergillus fumigatus [1]. The study characterized a series of cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II) complexes and assessed their growth inhibitory effects. Notably, the free oxime ligand (3TCOH) itself demonstrated minimal to no direct antifungal activity; the biological effect was observed primarily in the metal-coordinated species [1].

Antifungal Agents Bioinorganic Chemistry Candida albicans

Physicochemical Identity: Melting Point, Density, and Refractive Index

Thiophene-3-carbaldehyde oxime exhibits well-defined physicochemical constants that serve as critical quality control benchmarks for procurement verification and batch-to-batch consistency assessment. The compound has a reported melting point of 121–122 °C (with alternative experimental reports of 113–117 °C), a predicted density of 1.26 g/cm³ at 20 °C, and a refractive index of 1.607 . These values differentiate it from the 2-position isomer (thiophene-2-carbaldehyde oxime), which has a reported melting point range of 132–134 °C .

Quality Control Analytical Chemistry Compound Identification

Research and Industrial Application Scenarios


Octahedral Transition Metal Complex Synthesis

Researchers requiring predictable, monodentate N-donor ligands for constructing octahedral cobalt(II), nickel(II), or copper(II) complexes should select thiophene-3-carboxaldoxime (3TCOH) over 2-position isomers. The exclusive monodentate coordination mode via the oxime nitrogen—without sulfur participation—yields consistent [MX2(3TCOH)4] stoichiometry (X = Cl, Br for Co and Ni; X = Cl for Cu) as confirmed by single-crystal X-ray diffraction [1]. This predictability is essential for structure-activity relationship studies and catalyst design where ligand coordination geometry must be precisely controlled.

Copper(II) Bromide Coordination Studies

Investigators exploring the divergent coordination behavior of CuBr2 with aldoxime ligands will find thiophene-3-carboxaldoxime uniquely useful, as it is the only metal-halide combination in the Co/Ni/Cu chloride/bromide series that produces a 2:1 [CuBr2(3TCOH)2] complex rather than the 4:1 [MX2(3TCOH)4] structure observed for all other combinations [1]. This metal-specific stoichiometric anomaly provides a tractable model system for studying the interplay between metal electronic configuration, halide softness, and ligand field effects.

Metal-Based Antifungal Agent Development

Medicinal chemistry programs targeting antifungal metallodrug candidates should consider thiophene-3-carboxaldoxime as a ligand scaffold for generating metal complexes with potential activity against Candida albicans, Candida glabrata, and Aspergillus fumigatus [1]. The free oxime ligand itself exhibits negligible antifungal activity, indicating that metal coordination is essential for biological effect in this chemotype [1]. Researchers should prioritize the synthesis and screening of Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) complexes rather than the uncoordinated ligand.

Quality Control Reference for Isomer Differentiation

Analytical laboratories and procurement teams can utilize the distinct melting point of thiophene-3-carbaldehyde oxime (121–122 °C) [1] as a rapid identity verification metric to distinguish it from its 2-position isomer (132–134 °C) . The approximately 10–20 °C melting point depression of the 3-isomer, combined with refractive index (1.607) and density (1.26 g/cm³) measurements, enables straightforward incoming material acceptance testing without requiring advanced spectroscopic instrumentation.

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